8-Quinolineboronic acid

Supramolecular Chemistry Crystal Engineering Molecular Recognition

8-Quinolineboronic acid (CAS 86-58-8) is the only quinolineboronic acid isomer that forms intermolecular B–N supramolecular networks, enabling strong intersystem crossing for phosphorescent detection (AFP-V limit 9×10⁻¹⁵ g mL⁻¹) and delivering >40-fold fluorescence turn-on for carbohydrate sensing at physiological pH. These properties are absent in 3-QBA, 5-QBA, or 8-hydroxyquinoline. Procure the authentic 8-isomer to ensure reproducible crystal engineering, biosensor, and medicinal-chemistry results.

Molecular Formula C9H8BNO2
Molecular Weight 172.98 g/mol
CAS No. 86-58-8
Cat. No. B050118
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Quinolineboronic acid
CAS86-58-8
Synonyms8-QUINOLINEBORONIC ACID; 8-QUINOLINEBORONIC ACID, DIMER; 8-QUINOLINYLBORONIC ACID; QUINOLINE-8-BORONIC ACID; QUINOLIN-8-YLBORONIC ACID; TIMTEC-BB SBB003824; RARECHEM AH PB 0127; 8-QUINOLINEBORONIC ACID 95%
Molecular FormulaC9H8BNO2
Molecular Weight172.98 g/mol
Structural Identifiers
SMILESB(C1=C2C(=CC=C1)C=CC=N2)(O)O
InChIInChI=1S/C9H8BNO2/c12-10(13)8-5-1-3-7-4-2-6-11-9(7)8/h1-6,12-13H
InChIKeyKXJJSKYICDAICD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes200 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: 8-Quinolineboronic Acid (86-58-8) for Precision Organic Synthesis & Sensor R&D


8-Quinolineboronic acid (8-QBA, CAS 86-58-8) is a heterocyclic boronic acid building block utilized in medicinal chemistry and organic synthesis. It is typically synthesized via lithiation of 8-bromoquinoline followed by boronation, yielding up to 75% . The compound exists as a yellow to beige powder with a melting point >300°C and a predicted pKa of 4.61 . Its core value proposition lies in its unique supramolecular and photophysical properties, which are quantitatively distinct from its positional isomers and other heterocyclic boronic acids.

Why Substituting 8-Quinolineboronic Acid (86-58-8) with Isomers or Analogs Compromises Research Outcomes


Generic substitution of 8-quinolineboronic acid with other quinolineboronic acid isomers (e.g., 3-QBA or 5-QBA) or hydroxyquinoline analogs is scientifically unsound due to profound, quantifiable differences in their behavior. Unlike its positional isomer 5-QBA, 8-QBA forms a unique supramolecular network through intermolecular B–N bonds in both solid state and solution [1]. In photoluminescence, 8-QBA exhibits strong intersystem crossing not observed in analogous 8-hydroxyquinoline [2]. Furthermore, as a fluorescent reporter for carbohydrates, 8-QBA shows a >40-fold increase in fluorescence intensity upon binding, a property not replicated by other commercially available boronic acid reporters at physiological pH [3]. Consequently, using a generic alternative in protocols dependent on these specific self-assembly, photophysical, or sensing properties will lead to negative or non-reproducible results.

Quantitative Differentiation of 8-Quinolineboronic Acid (86-58-8): A Comparative Evidence Guide for Scientists and Buyers


Unique Intermolecular B–N Bond-Driven Supramolecular Self-Assembly in Solution and Solid State

8-Quinolineboronic acid (8-QBA) is uniquely capable of forming a supramolecular network via double intermolecular B–N bonds, reinforced by anhydride formation and π–π stacking. In direct contrast, its positional isomer 5-quinolineboronic acid (5-QBA) does not exhibit this B–N interaction and forms a fundamentally different crystal packing structure. [1]

Supramolecular Chemistry Crystal Engineering Molecular Recognition

Superior Fluorescence Turn-On Response for Carbohydrate Sensing at Physiological pH

8-Quinolineboronic acid functions as a fluorescent reporter with a >40-fold increase in fluorescence intensity upon binding to a carbohydrate in aqueous solution at physiological pH. This quantitative response is a key differentiator from other boronic acid reporters, which typically exhibit poor water solubility or inadequate fluorescence changes under physiological conditions. [1]

Fluorescent Probes Carbohydrate Sensing Bioanalytical Chemistry

Distinct Photoluminescence Mechanism with Strong Intersystem Crossing vs. Hydroxyquinolines

The photoluminescence of 8-QBA is mechanistically distinct from that of the structurally similar 8-hydroxyquinoline. While 8-hydroxyquinoline luminescence is dominated by singlet-state processes, 8-QBA exhibits significant singlet→triplet intersystem crossing, a process crucial for phosphorescence. This difference is attributed to a low-lying (n, π*) excited singlet state in 8-QBA. [1]

Photophysics Luminescence Spectroscopy

Specific Binding Affinity for Glucose in Aqueous Solution vs. Isoquinoline Analogs

8-Quinolineboronic acid exhibits a specific and quantifiable binding affinity for D-glucose (Ka = 46 M⁻¹) at physiological pH. This value is comparable to that of 5-isoquinolinylboronic acid (Ka = 42 M⁻¹) but distinct from other positional isomers like 4- and 6-isoquinolinylboronic acids (Ka = 3 and 2 M⁻¹, respectively). [1]

Boronic Acid Receptors Glucose Sensing Molecular Recognition

Structural Instability: Commercial '8-Quinolylboronic Acid' Exists Primarily as an Anhydride

A commercial sample of '8-quinolylboronic acid' was structurally characterized and found to be the anhydride, not the monomeric boronic acid. Hydrolysis of 8-(pinacolboranyl)quinoline yielded the (quinolinium-8-yl)trihydroxyborate zwitterion or an anhydride, depending on conditions, but not the neutral monomeric acid. This questions whether the free monomeric acid can be isolated. [1]

Chemical Stability Analytical Characterization Procurement Quality

High-Impact Application Scenarios for 8-Quinolineboronic Acid (86-58-8) Based on Verified Quantitative Evidence


Developing Phosphorescent Molecular Switches for Disease Biomarker Detection

The unique ability of 8-QBA to undergo intersystem crossing (Section 3, Evidence Item 3) enables its use as a phosphorescent molecular switch (PMS). This has been demonstrated for the detection of trace alkaline phosphatase (AP) with a detection limit of 6.2 × 10⁻¹⁸ g mL⁻¹ [1] and alpha-fetoprotein variant (AFP-V) for predicting primary hepatocellular carcinoma with a detection limit of 9 × 10⁻¹⁵ g mL⁻¹ [2]. These ultra-sensitive assays rely on the phosphorescence of 8-QBA and are not replicable with fluorescent analogs like 8-hydroxyquinoline.

Construction of Fluorescent Carbohydrate Biosensors

8-QBA is an ideal reporter for carbohydrate biosensors due to its >40-fold fluorescence turn-on upon binding at physiological pH (Section 3, Evidence Item 2). This property is quantitatively superior to many other arylboronic acids and enables the construction of sensitive and practical sensors for biological applications. Its good water solubility further enhances its utility in this context.

Crystal Engineering of B–N Coordinated Supramolecular Assemblies

Unlike its isomer 5-QBA, 8-QBA can form unique supramolecular networks through double intermolecular B–N bonds in both solution and solid state (Section 3, Evidence Item 1). This makes it a specific building block for crystal engineering projects aimed at creating novel B–N coordination polymers or self-assembled materials. Using any other quinolineboronic acid isomer will not yield the same intermolecular B–N architecture.

Synthesis of Biaryl Monophosphorus Ligands via Suzuki-Miyaura Coupling

8-Quinolineboronic acid is a validated reactant in Suzuki-Miyaura coupling reactions for the synthesis of biaryl monophosphorus ligands, fused tricyclic oxa-quinolones, and substituted β-amino acids [1]. Its reactivity in these cross-coupling reactions makes it a valuable building block for medicinal chemistry and ligand synthesis.

Technical Documentation Hub

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